methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate is a chemical compound with a fascinating structure. It belongs to the pyrazole family, which is known for its diverse pharmacological effects. Pyrazoles serve as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for more complex heterocyclic systems with relevance in the pharmaceutical field .
Preparation Methods
Synthetic Routes:: The synthesis of methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate involves coupling a pyrazole moiety with a benzoate ester. Specific synthetic routes may vary, but a common approach includes the reaction of 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid with methanol in the presence of acid catalysts. The resulting methyl ester forms the desired compound .
Reaction Conditions::- Reactants: 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid, methanol
- Catalyst: Acid (e.g., sulfuric acid)
- Temperature: Typically reflux conditions
- Isolation: Purification by recrystallization or chromatography
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate can participate in various chemical reactions:
Substitution Reactions: The chloro substituent allows for nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (ester) to the corresponding alcohol.
Oxidation: Oxidation of the pyrazole ring or the methoxy group.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.
Major Products: Hydrolysis of the ester yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate finds applications in:
Medicinal Chemistry: Potential antileishmanial and antimalarial properties.
Biological Studies: Investigating its effects on cellular pathways.
Industry: As a building block for more complex molecules.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While methyl 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoate is unique in its structure, other pyrazole derivatives share similar features. Further exploration could highlight its distinct properties.
Properties
Molecular Formula |
C12H11ClN2O3 |
---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
methyl 3-[(4-chloropyrazol-1-yl)methoxy]benzoate |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)9-3-2-4-11(5-9)18-8-15-7-10(13)6-14-15/h2-7H,8H2,1H3 |
InChI Key |
FWYNXIRYJXBPFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCN2C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.